molecular formula C20H16N4O4S B12016799 (5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 369399-61-1

(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12016799
CAS No.: 369399-61-1
M. Wt: 408.4 g/mol
InChI Key: KOKULQMNUBAGHB-GZTJUZNOSA-N
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Description

(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the isopropoxyphenyl and nitrobenzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives with various functional groups. Examples include:

  • 2-(4-isopropoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
  • 5-(3-nitrobenzylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazole

Uniqueness

The uniqueness of (5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

369399-61-1

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O4S/c1-12(2)28-16-8-6-14(7-9-16)18-21-20-23(22-18)19(25)17(29-20)11-13-4-3-5-15(10-13)24(26)27/h3-12H,1-2H3/b17-11+

InChI Key

KOKULQMNUBAGHB-GZTJUZNOSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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